

toxicological profile of thiophanate on non-target organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiophanate*

Cat. No.: *B166795*

[Get Quote](#)

An In-depth Technical Guide on the Toxicological Profile of **Thiophanate**-Methyl on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group. Its fungicidal activity stems from its primary metabolite, carbendazim (methyl benzimidazol-2-ylcarbamate or MBC), which disrupts fungal cell division by inhibiting β -tubulin synthesis.^{[1][2]} While effective against a range of plant pathogens, the use of **thiophanate**-methyl raises concerns regarding its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of **thiophanate**-methyl, with a focus on its effects on aquatic and terrestrial non-target species. Quantitative toxicity data are summarized, key experimental methodologies are detailed, and relevant signaling pathways are visualized to provide a thorough resource for researchers and professionals in the field.

Chemical Identity

- IUPAC Name: Dimethyl 4,4'-(o-phenylene)bis(3-thioallophanate)^[1]
- CAS Number: 23564-05-8^[1]

- Chemical Formula: $C_{12}H_{14}N_4O_4S_2$ [3]
- Molecular Weight: 342.39 g/mol [3]

Mechanism of Action

Thiophanate-methyl is a pro-fungicide that is converted into the more active compound carbendazim (MBC) in plant tissues and other environmental compartments.[2] The primary mechanism of action of MBC is the inhibition of β -tubulin assembly during mitosis in fungi.[2] This disruption of microtubule formation prevents cell division, thereby inhibiting fungal growth and proliferation. While this mechanism is targeted at fungi, the conservation of tubulin proteins across eukaryotes raises the potential for effects on non-target organisms.

Toxicological Profile on Non-Target Organisms

The toxicity of **thiophanate**-methyl and its metabolite carbendazim varies across different non-target organisms. The following sections summarize the available quantitative data.

Aquatic Organisms

Thiophanate-methyl is considered moderately to highly toxic to aquatic organisms.[2][4]

Table 1: Acute and Chronic Toxicity of **Thiophanate**-Methyl to Aquatic Organisms

Species	Test Type	Endpoint	Value (mg/L)	Reference
Daphnia magna (Water flea)	Acute	48-hour EC ₅₀	5.4	[2]
Daphnia magna (Water flea)	Chronic	21-day NOEC	0.18	[5]
Americamysis bahia (Mysid shrimp)	Acute	96-hour LC ₅₀	1.0	[5]
Chironomus riparius (Midge)	Chronic	28-day NOEC (water)	0.5	[5]
Lemna gibba (Duckweed)	Acute	7-day EC ₅₀	4.7	[5]
Algae	Acute	72-hour ErC ₅₀	37.2	[5]
Zebrafish (Danio rerio)	-	Hepatotoxicity observed at	12.5 and 25	[6]

Terrestrial Invertebrates

Thiophanate-methyl exhibits low acute toxicity to honey bees.[2]

Table 2: Acute Toxicity of **Thiophanate**-Methyl to Honey Bees

Test Type	Endpoint	Value (μ g/bee)	Reference
Oral	LD ₅₀	>100	[7]

Thiophanate-methyl is moderately toxic to earthworms.[2] Repeated applications can lead to a reduction in earthworm populations.[8]

Table 3: Toxicity of **Thiophanate**-Methyl to Earthworms

Species	Test Type	Endpoint	Value	Reference
Eisenia fetida	Acute	14-day LC ₅₀ (in soil)	Specific value not available, but mortality observed.	[8]
Lumbricus terrestris	-	Population reduction observed with repeated applications.	-	

Birds

Thiophanate-methyl has low acute toxicity to birds.[2]

Table 4: Acute and Dietary Toxicity of **Thiophanate**-Methyl to Avian Species

Species	Test Type	Endpoint	Value (mg/kg bw or ppm)	Reference
Coturnix japonica (Japanese quail)	Acute Oral	LD ₅₀	>5000 mg/kg bw	[9]
platyrhynchos (Mallard duck)	Dietary	LC ₅₀	>5000 ppm	[10]
Colinus virginianus (Bobwhite quail)	Dietary	LC ₅₀	>5000 ppm	[10]

Mammals

Thiophanate-methyl exhibits low acute toxicity in mammals but has shown effects on the liver and thyroid in repeated-dose studies.[1]

Table 5: Acute and Chronic Toxicity of **Thiophanate**-Methyl in Mammals

Species	Test Type	Endpoint	Value (mg/kg bw/day)	Reference
Acute Oral	LD ₅₀	>5000	[1]	
Rat	Dermal	LD ₅₀	>2000	[1]
Rat	Inhalation	LC ₅₀	1.7-1.98 mg/L	[1]
Rat (Chronic)	2-year study	NOAEL	8	[11]
Mouse (Chronic)	2-year study	NOAEL	23	[11]
Dog (Chronic)	1-year study	NOAEL	10	[1]
Dog (Chronic)	1-year study	LOAEL	40	[1]

Experimental Protocols

The toxicity data presented are typically generated following standardized international guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

- Acute Toxicity for Fish (OECD TG 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour period. Fish are exposed to the test substance in a static or semi-static system. Observations of mortality and sublethal effects are made at 24, 48, 72, and 96 hours.
- Acute Immobilisation Test for Daphnia sp. (OECD TG 202): This test measures the concentration that immobilizes 50% of the daphnids (EC₅₀) within a 48-hour exposure period. Young daphnids are exposed to a range of concentrations of the test substance, and their mobility is observed.
- Algal Growth Inhibition Test (OECD TG 201): This test evaluates the effect of a substance on the growth of freshwater algae. The EC₅₀ for growth rate inhibition is determined over a 72-hour period by measuring cell density.

Terrestrial Invertebrate Toxicity Testing

- Honeybee Acute Oral and Contact Toxicity Test (OECD TG 213 & 214): These tests determine the LD₅₀ of a substance to adult worker honeybees. For oral toxicity, bees are fed a single dose of the substance in sucrose solution. For contact toxicity, a single dose is applied topically to the thorax of the bees. Mortality is recorded over 48 to 96 hours.
- Earthworm Acute Toxicity Test (OECD TG 207): This test determines the LC₅₀ of a substance in an artificial soil matrix for the earthworm species Eisenia fetida. Adult worms are exposed to soil treated with a range of concentrations for 14 days, and mortality is assessed.

Avian Toxicity Testing

- Avian Acute Oral Toxicity Test (OECD TG 223): This test is designed to determine the median lethal dose (LD₅₀) of a substance after a single oral dose.^[12] The test substance is

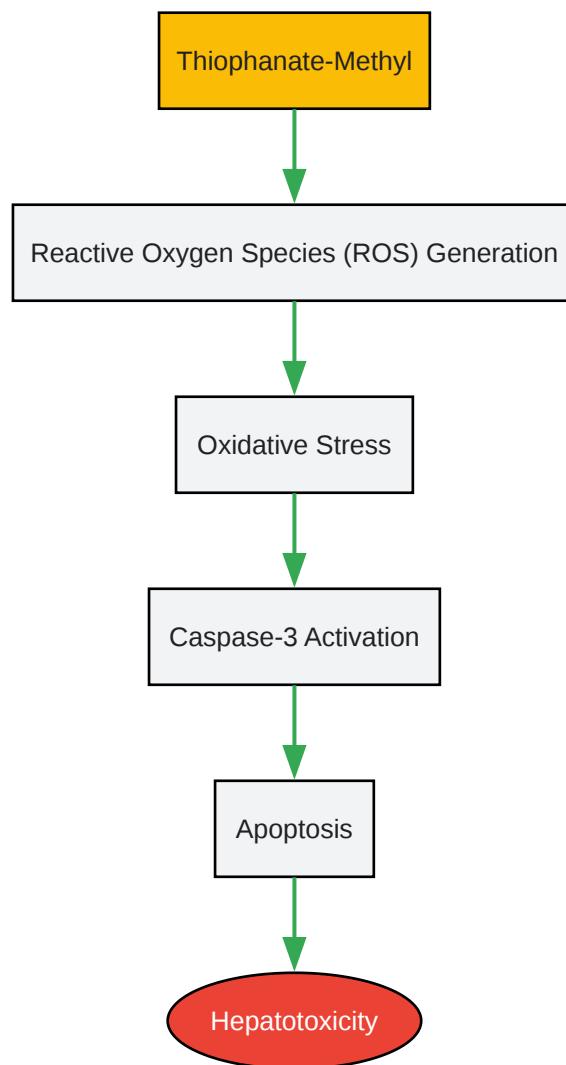
administered by gavage to birds (commonly Japanese quail or Bobwhite quail), which are then observed for at least 14 days for mortality and signs of toxicity.[13]

- Avian Dietary Toxicity Test (OECD TG 205): This test determines the median lethal concentration (LC₅₀) in the diet.[4] Young birds are fed a diet containing the test substance at various concentrations for five days, followed by a three-day observation period on a clean diet.[10] Mortality and signs of toxicity are recorded daily.[4]

Signaling Pathways and Experimental Workflows

PI3K-mTOR Signaling Pathway in Zebrafish

Recent studies have shown that **thiophanate-methyl** can induce notochord toxicity in zebrafish embryos by activating the PI3K-mTOR signaling pathway.[14]

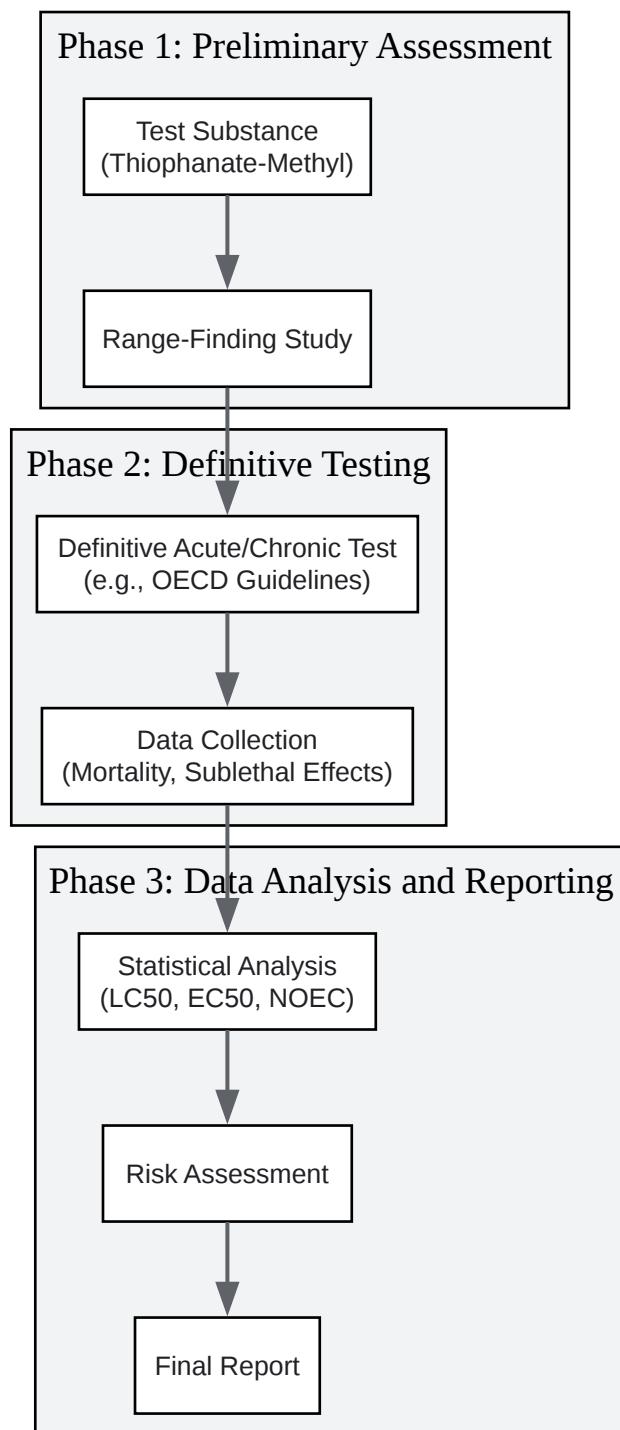


[Click to download full resolution via product page](#)

Caption: PI3K-mTOR signaling pathway activation by **Thiophanate-Methyl** in zebrafish.

Oxidative Stress and Apoptosis Pathway

Thiophanate-methyl has been shown to induce hepatotoxicity in zebrafish by triggering oxidative stress and activating caspase-3, a key enzyme in the apoptosis pathway.[6]



[Click to download full resolution via product page](#)

Caption: **Thiophanate-methyl** induced hepatotoxicity via oxidative stress and apoptosis.

General Experimental Workflow for Ecotoxicity Testing

The following diagram illustrates a generalized workflow for assessing the ecotoxicity of a chemical like **thiophanate-methyl**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for ecotoxicological assessment of a chemical substance.

Conclusion

Thiophanate-methyl, primarily through its metabolite carbendazim, presents a varied toxicological profile to non-target organisms. While its acute toxicity to mammals, birds, and bees is generally low, it poses a more significant risk to aquatic invertebrates and earthworms. Chronic exposure can lead to adverse effects in mammals, particularly targeting the liver and thyroid. The mechanism of toxicity involves the disruption of microtubule formation, and recent research has elucidated specific signaling pathways, such as the PI3K-mTOR pathway, that are affected in non-target species like zebrafish. A thorough understanding of these toxicological endpoints and mechanisms is essential for conducting accurate environmental risk assessments and for the development of safer alternatives in crop protection. The use of standardized experimental protocols, such as the OECD guidelines, is crucial for generating reliable and comparable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fao.org [fao.org]
- 2. Thiophanate-methyl (Ref: NF 44) [sitem.herts.ac.uk]
- 3. apps.who.int [apps.who.int]
- 4. oecd.org [oecd.org]
- 5. Thiophanate [sitem.herts.ac.uk]
- 6. Thiophanate-methyl induces severe hepatotoxicity in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. canr.msu.edu [canr.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thiophanate-Methyl | C12H14N4O4S2 | CID 3032791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 11. 274. Thiophanate-methyl (WHO Pesticide Residues Series 3) [inchem.org]

- 12. oecd.org [oecd.org]
- 13. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophanate-methyl induces notochord toxicity by activating the PI3K-mTOR pathway in zebrafish (*Danio rerio*) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [toxicological profile of thiophanate on non-target organisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166795#toxicological-profile-of-thiophanate-on-non-target-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com